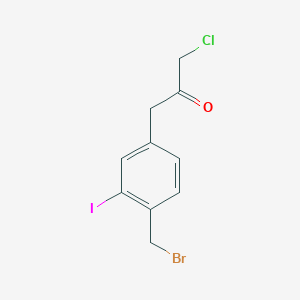
1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromine, iodine, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one typically involves multiple steps. One common method is the radical benzylic bromination reaction, where a precursor compound such as 4-bromo-3-nitrotoluene undergoes bromination to yield 4-bromo-3-nitro-1-bromomethylbenzene . This intermediate can then be further reacted to introduce the iodine and chlorine atoms under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing efficient and scalable reaction conditions. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its halogen atoms. The bromine, iodine, and chlorine atoms can form halogen bonds with various biological molecules, affecting their function and activity. These interactions can influence molecular pathways and cellular processes, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one is unique due to the presence of three different halogen atoms in its structure. This combination of bromine, iodine, and chlorine atoms provides distinct chemical properties and reactivity compared to other similar compounds. The specific arrangement of these atoms also allows for unique interactions with biological molecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H9BrClIO |
|---|---|
Molecular Weight |
387.44 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-iodophenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrClIO/c11-5-8-2-1-7(4-10(8)13)3-9(14)6-12/h1-2,4H,3,5-6H2 |
InChI Key |
RZWOLHHPSWHHGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CCl)I)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


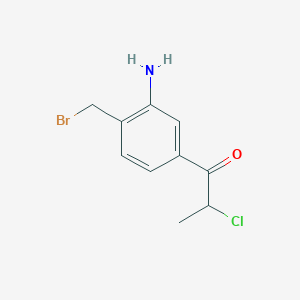
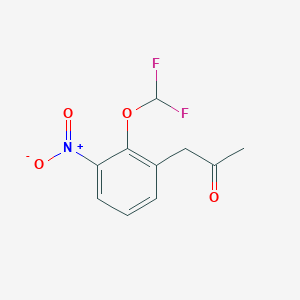
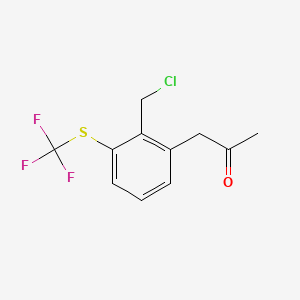
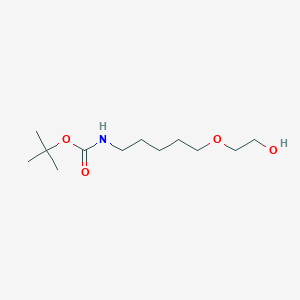
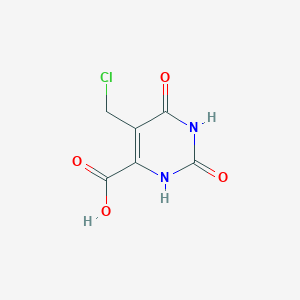

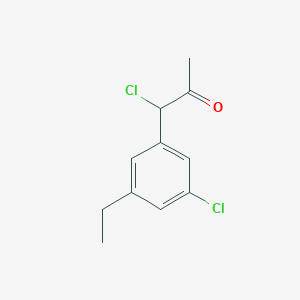
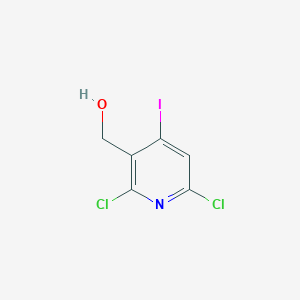
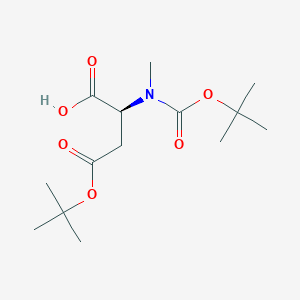
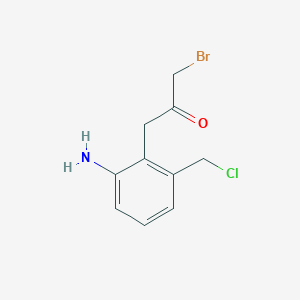
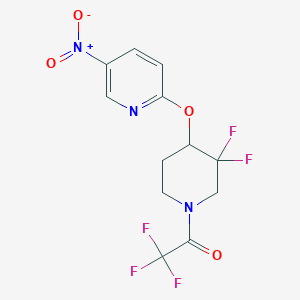
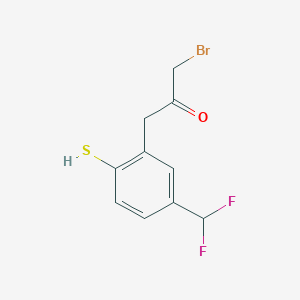
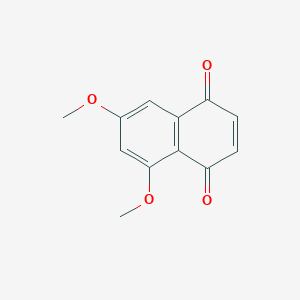
![(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14047199.png)
